
11-Hydroxysaxitoxin sulfate
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Overview
Description
11-Hydroxysaxitoxin sulfate is a potent neurotoxin that belongs to the saxitoxin family. These toxins are primarily produced by marine dinoflagellates and cyanobacteria, and they are known to cause paralytic shellfish poisoning. The compound is characterized by its ability to block nerve impulses by targeting specific receptors such as voltage-gated sodium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxysaxitoxin sulfate involves several steps, starting from the precursor saxitoxin. The process includes hydroxylation and sulfation reactions. The hydroxylation step is typically catalyzed by enzymes such as Rieske oxygenases, which exhibit high specificity and selectivity . The sulfation step involves the addition of a sulfate group, which can be achieved using sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound is not well-documented due to its high toxicity and the complexity of its synthesis. the extraction from natural sources, such as dinoflagellates, is a common method. This involves cultivating the dinoflagellates under specific conditions and then extracting the toxin using liquid-liquid extraction or solid-phase extraction techniques .
Chemical Reactions Analysis
1.1. Biosynthetic Pathways
11-Hydroxysaxitoxin sulfate derivatives are critical intermediates in the biosynthesis of paralytic shellfish toxins (PSTs). The formation involves two key enzymatic steps: hydroxylation and sulfation .
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Hydroxylation of Saxitoxin (STX)
The Rieske oxygenase GxtA catalyzes the stereoselective conversion of STX (1 ) to 11-β-hydroxySTX (17 ) . This step introduces a hydroxyl group at the C11 position, which is a prerequisite for subsequent sulfation. -
Sulfation of 11-β-hydroxySTX
The O-sulfotransferase SxtSUL transfers a sulfate group from 3′-phosphoadenosine-5′-phosphosulfate (PAPS) to the hydroxylated C11 position, yielding gonyautoxin-3 (GTX3) (8 ) . Over time, GTX3 undergoes epimerization to form gonyautoxin-2 (GTX2) (7 ) .
1.2.1. GxtA-Mediated Hydroxylation
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Substrate : STX (1 )
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Product : 11-β-hydroxySTX (17 )
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Key Features :
1.2.2. SxtSUL-Mediated Sulfation
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Substrate : 11-β-hydroxySTX (17 )
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Product : GTX3 (8 ) → GTX2 (7 ) via epimerization
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Key Features :
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PAPS Dependency : Sulfation requires PAPS as the sole sulfate donor; APS, PNS, or MgSO₄ are ineffective .
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Epimerization : GTX3 converts to GTX2 in a 3:1 ratio after 8 days at 30°C .
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Substrate Specificity : SxtSUL exclusively sulfates 11-β-hydroxySTX, not 11-α-hydroxySTX (16 ) or other hydroxylated derivatives .
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1.3.1. Structural Relationships
Compound | Structure (Key Features) | Toxin Class |
---|---|---|
STX (1 ) | Core tricycle with N1 carbamoyl group | Non-sulfated |
11-β-hydroxySTX (17 ) | Hydroxyl group at C11 (β-epimer) | Hydroxylated |
GTX3 (8 ) | C11 sulfate and β-hydroxyl group | Mono-sulfated |
GTX2 (7 ) | Epimer of GTX3 (α-hydroxyl group) | Mono-sulfated |
1.3.2. Toxicity and Stability
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Epimerization Dynamics : GTX3 → GTX2 conversion is non-enzymatic and influenced by reaction conditions (e.g., temperature, pH) .
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Product Stability : Prolonged reactions lead to precipitation, suggesting instability of sulfated intermediates .
1.4. Analytical Methods for Reaction Monitoring
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LC-MS Analysis :
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Kinetic Studies :
1.5. Key Research Findings
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Cascade Reactions : Simultaneous use of GxtA and SxtSUL in vitro confirms the biosynthetic pathway from STX (1 ) to GTX3 (8 ) and GTX2 (7 ) .
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Substrate Specificity : SxtSUL does not react with α-hydroxySTX (16 ) or lower oxidation-state analogs (e.g., ddSTX, α/β-STOH) .
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Toxin Diversity : Only one O-sulfotransferase (SxtSUL) is required to generate GTX1–GTX4 (6–9 ) from 11-β-hydroxySTX (17 ) .
Scientific Research Applications
11-Hydroxysaxitoxin sulfate has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of neurotoxins.
Biology: The compound is used to investigate the mechanisms of nerve impulse blockage and the role of sodium channels.
Medicine: Research is ongoing to explore its potential use in developing treatments for neurological disorders.
Industry: It is used in the development of detection methods for marine toxins in seafood.
Mechanism of Action
11-Hydroxysaxitoxin sulfate exerts its effects by binding to voltage-gated sodium channels on nerve cells. This binding prevents the influx of sodium ions, thereby blocking nerve impulses. The compound specifically targets the alpha subunit of the sodium channel, leading to paralysis and other neurotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Saxitoxin: The parent compound, known for its potent neurotoxic effects.
Neosaxitoxin: Another analog with similar properties but different potency.
Gonyautoxins: A group of related compounds with varying toxicological profiles.
Uniqueness
11-Hydroxysaxitoxin sulfate is unique due to its specific hydroxylation and sulfation, which confer distinct chemical and biological properties. These modifications affect its binding affinity to sodium channels and its overall toxicity .
Properties
CAS No. |
68107-90-4 |
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Molecular Formula |
C19H29N7O8S |
Molecular Weight |
515.5 g/mol |
IUPAC Name |
[2,6-diamino-4-[(1-amino-3-methyl-2-oxo-6-prop-1-en-2-ylcyclohex-3-en-1-yl)oxymethyl]-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H29N7O8S/c1-8(2)10-5-4-9(3)14(27)17(10,22)33-7-11-13-18(25-15(20)24-13)19(28,29)12(34-35(30,31)32)6-26(18)16(21)23-11/h4,10-13,28-29H,1,5-7,22H2,2-3H3,(H2,21,23)(H3,20,24,25)(H,30,31,32) |
InChI Key |
OJGSTYDPCUYWRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C(C1=O)(N)OCC2C3C4(C(C(CN4C(=N2)N)OS(=O)(=O)O)(O)O)NC(=N3)N)C(=C)C |
Origin of Product |
United States |
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